3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride
Description
Properties
IUPAC Name |
3-(4-aminophenyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7;/h1-4H,9H2,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTIZSYBHJFZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341040-36-5 | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(4-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341040-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-aminophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of 4-Aminobenzoic Acid Hydrazide with Ethyl Chloroformate
Reaction Mechanism and Conditions
The most widely reported method begins with 4-aminobenzoic acid hydrazide as the precursor. The hydrazide is synthesized by refluxing 4-aminobenzoic acid with hydrazine hydrate in ethanol at 80°C for 6 hours. Subsequent treatment with ethyl chloroformate in the presence of a base (e.g., triethylamine) induces cyclization to form the oxadiazole ring. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions.
The intermediate 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is isolated via filtration and recrystallized from ethanol. Hydrochloride salt formation is achieved by dissolving the free base in hydrochloric acid (2M) and evaporating under reduced pressure.
Key Data:
- Yield : 65–72% (free base), 85–90% (hydrochloride)
- Reagents : 4-Aminobenzoic acid, hydrazine hydrate (98%), ethyl chloroformate, triethylamine, HCl
- Conditions : 0–5°C, anhydrous ethanol, 6-hour reflux
Microwave-Assisted Synthesis
Accelerated Cyclization Using Microwave Radiation
Microwave irradiation significantly reduces reaction time. In this approach, 4-aminobenzoic acid hydrazide and ethyl chloroformate are mixed with a catalytic amount of iodine in dimethylformamide (DMF). The mixture is irradiated at 300W for 15 minutes, achieving near-complete cyclization. The hydrochloride salt is precipitated by adding concentrated HCl to the cooled reaction mixture.
Key Data:
- Yield : 78–82% (hydrochloride)
- Reagents : Iodine (catalyst), DMF, HCl
- Conditions : 300W microwave, 15 minutes, 120°C
Carbon Disulfide-Mediated Cyclization
Two-Step Synthesis via Thiosemicarbazide Intermediate
This method involves reacting 4-aminobenzoic acid hydrazide with carbon disulfide in alkaline ethanol to form a thiosemicarbazide intermediate. Cyclization is initiated by adding mercury oxide and iodine, yielding the oxadiazole core. The hydrochloride is generated by treating the product with HCl gas in diethyl ether.
Key Data:
- Yield : 60–68% (hydrochloride)
- Reagents : Carbon disulfide, HgO, I₂, HCl gas
- Conditions : Alkaline ethanol, 24-hour stirring, inert atmosphere
Phosphorus Oxychloride as Cyclodehydrating Agent
High-Temperature Cyclodehydration
Phosphorus oxychloride (POCl₃) facilitates cyclodehydration of N-acylhydrazones derived from 4-aminobenzoic acid. The hydrazone intermediate is heated with POCl₃ at 110°C for 4 hours, followed by neutralization with sodium bicarbonate. The hydrochloride salt is obtained by acidifying the neutralized solution with HCl.
Key Data:
- Yield : 70–75% (hydrochloride)
- Reagents : POCl₃, sodium bicarbonate, HCl
- Conditions : 110°C, 4 hours, dry toluene
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
The table below summarizes critical parameters for each method:
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Ethyl Chloroformate | 85–90 | 6–8 hours | Moderate | High |
| Microwave-Assisted | 78–82 | 15 minutes | High | Moderate |
| Carbon Disulfide | 60–68 | 24–36 hours | Low | Low |
| Phosphorus Oxychloride | 70–75 | 4–6 hours | Moderate | High |
Advantages and Limitations
- Ethyl Chloroformate : High yield and scalability but requires strict temperature control.
- Microwave : Rapid but limited to small-scale synthesis due to equipment constraints.
- Carbon Disulfide : Low cost but involves toxic reagents (HgO, CS₂).
- POCl₃ : Robust for industrial use but generates corrosive byproducts.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Key Observations :
- The 4-aminophenyl substituent reduces logP compared to the phenyl derivative (logP: -0.235 vs. 0.548), enhancing hydrophilicity .
- Aliphatic substituents (e.g., methylamino propyl) improve synthetic yields (96%) compared to aromatic halides (e.g., 4-chlorophenyl, 5% yield) .
Antifungal Agents
Compounds like 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one () demonstrate antifungal activity due to triazole-oxadiazole hybrid structures. The triazole moiety enhances interactions with fungal cytochrome P450 enzymes .
Anti-seizure Activity
GM-90432 (), containing a 2-thienyl group and halogenated benzyl substituent, showed promising efficacy in seizure models. The electron-withdrawing chloro and fluoro groups likely enhance blood-brain barrier penetration . The 4-aminophenyl group’s electron-donating nature may limit CNS activity but could favor peripheral targets.
Biological Activity
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one hydrochloride is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and pharmacological implications.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring and an amino-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 177.16 g/mol. The compound exhibits significant solubility in organic solvents like DMSO and DMF, which may influence its bioavailability and pharmacokinetics .
Target Sites
Research indicates that compounds with similar structures often exhibit antimicrobial properties, suggesting potential targets could include bacterial or fungal proteins. The oxadiazole moiety is known for its ability to disrupt cellular functions by interacting with critical biological targets such as DNA and membrane proteins .
Mode of Action
The proposed mechanism of action includes:
- Membrane Disruption : Compounds in this class have been observed to disrupt cytoplasmic membranes.
- DNA Binding : The ability to bind to DNA may lead to interference with replication and transcription processes.
Antimicrobial Activity
Studies have shown that 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The MIC values indicate that the compound demonstrates varying degrees of efficacy against different strains, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
In addition to antimicrobial activity, this compound has shown promise in anticancer applications. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Case Study: Anticancer Activity
In a study involving human breast cancer cells (MCF-7), treatment with 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Apoptotic Induction : Flow cytometry analysis revealed increased apoptotic cell populations upon treatment with the compound .
Pharmacokinetics
The pharmacokinetic profile of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one suggests good absorption characteristics due to its solubility profile. However, further studies are required to fully elucidate its metabolic stability and bioavailability parameters.
Synthesis Methods
The synthesis of 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 4-aminobenzoic acid with hydrazine hydrate followed by treatment with carboxylic acid derivatives under basic conditions .
Q & A
Advanced Question
- DFT calculations : Predict thermodynamic stability of tautomers (e.g., oxadiazolone vs. oxadiazole-thione) and solvent effects on electronic transitions .
- Molecular dynamics (MD) simulations : Model binding affinities to enzymes (e.g., Notum carboxylesterase) using software like GROMACS .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to biological activity for rational design .
How can researchers validate the purity of the hydrochloride salt form?
Basic Question
- Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values.
- HPLC : Use a C18 column with UV detection (e.g., 254 nm) to confirm absence of unreacted starting materials .
What are the implications of substituent electronic effects on the oxadiazole ring's reactivity?
Advanced Question
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase electrophilicity of the oxadiazole carbonyl, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., -NH₂) stabilize the ring but may reduce bioactivity. Hammett plots can quantify these effects .
How can degradation products be identified and characterized?
Advanced Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
